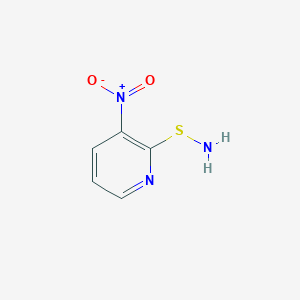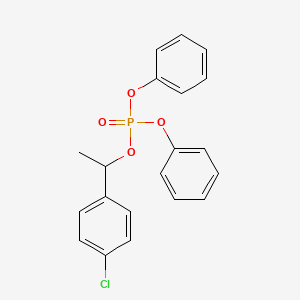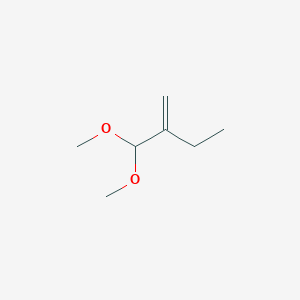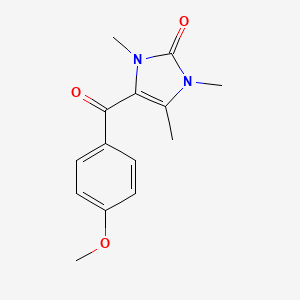![molecular formula C22H32O7 B14441857 17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol CAS No. 78836-81-4](/img/structure/B14441857.png)
17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by a long chain of ethoxy groups attached to a naphthyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethoxy groups to a naphthyloxy precursor. The process can be summarized as follows:
Starting Material: The synthesis begins with 2-naphthol, which is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-naphthyloxy)ethanol.
Ethoxylation: The 2-(2-naphthyloxy)ethanol is then subjected to further ethoxylation by reacting it with additional ethylene oxide molecules. This step is repeated multiple times to achieve the desired number of ethoxy groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde or 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid.
Reduction: Formation of 2-[2-[2-[2-[2-[2-(2-naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used as a surfactant or emulsifier in various industrial applications. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mécanisme D'action
The mechanism of action of 2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with specific molecular targets. The compound’s long ethoxy chain allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can modulate various cellular pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol: A shorter chain analog with fewer ethoxy groups.
2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethanol: Another analog with an intermediate number of ethoxy groups.
Uniqueness
2-[2-[2-[2-[2-[2-(2-Naphthyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its extended ethoxy chain, which imparts distinct physicochemical properties. This extended chain enhances its solubility in both polar and non-polar solvents, making it versatile for various applications. Additionally, the compound’s ability to undergo multiple chemical reactions and form diverse derivatives further distinguishes it from its shorter-chain analogs.
Propriétés
Numéro CAS |
78836-81-4 |
|---|---|
Formule moléculaire |
C22H32O7 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-naphthalen-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H32O7/c23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-22-6-5-20-3-1-2-4-21(20)19-22/h1-6,19,23H,7-18H2 |
Clé InChI |
JAQSRVWBRMLVIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)


![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)

![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

